N-{5-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PENTYL}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PENTYL}ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PENTYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the alkyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-{5-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PENTYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PENTYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(2-Methylpropyl)acetamide: A structurally related compound with similar functional groups.
Uniqueness
N-{5-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PENTYL}ACETAMIDE is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct biological and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H27N3O |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[5-[1-(2-methylpropyl)benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C18H27N3O/c1-14(2)13-21-17-10-7-6-9-16(17)20-18(21)11-5-4-8-12-19-15(3)22/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3,(H,19,22) |
InChI Key |
RIGIXVOWRZCOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.